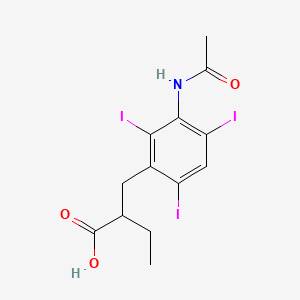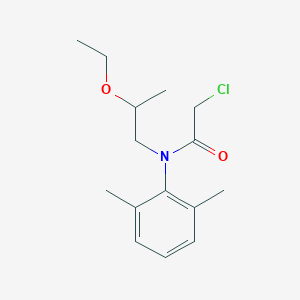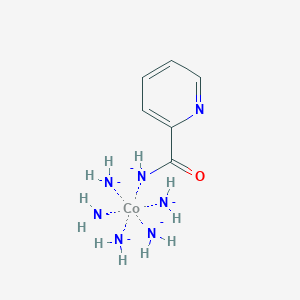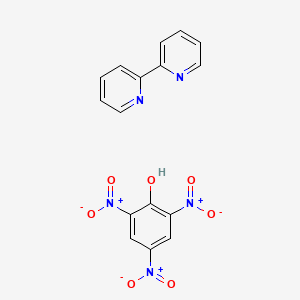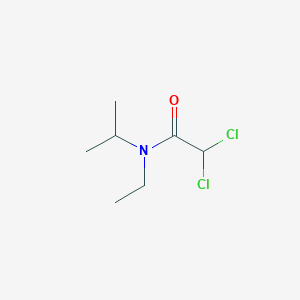![molecular formula C18H28O2 B14667443 6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran CAS No. 51079-67-5](/img/structure/B14667443.png)
6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran is an organic compound known for its unique structure and properties. This compound features a benzofuran ring substituted with a 3,7-dimethyloctyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran typically involves the reaction of 2,3-dihydro-1-benzofuran with 3,7-dimethyloctanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde: Another compound with a similar 3,7-dimethyloctyl group.
1,4-Bis(3,7-dimethyloctyl)oxy benzene: Features a similar substitution pattern on a benzene ring.
Uniqueness
6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern also contributes to its unique reactivity and applications.
Propiedades
Número CAS |
51079-67-5 |
|---|---|
Fórmula molecular |
C18H28O2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
6-(3,7-dimethyloctoxy)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C18H28O2/c1-14(2)5-4-6-15(3)9-11-19-17-8-7-16-10-12-20-18(16)13-17/h7-8,13-15H,4-6,9-12H2,1-3H3 |
Clave InChI |
NUGVTSVVLLXYSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCOC1=CC2=C(CCO2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



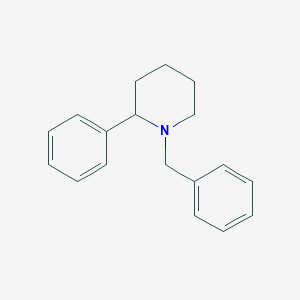
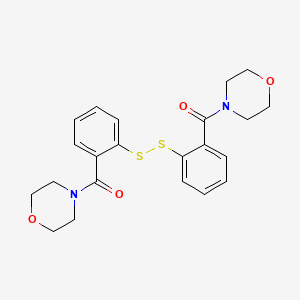
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
